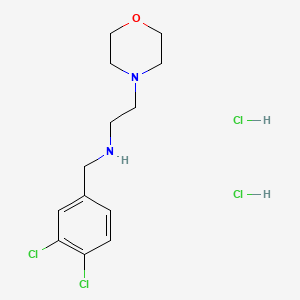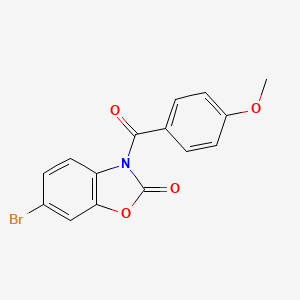![molecular formula C15H21N3O B5369822 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5369822.png)
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as PAPP, and it has been found to have a wide range of applications in the field of pharmacology and biochemistry. In
作用机制
The mechanism of action of PAPP involves its ability to inhibit metalloproteinases. Metalloproteinases are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for the maintenance of tissue structure and function. By inhibiting these enzymes, PAPP can prevent the breakdown of extracellular matrix proteins, which can lead to the preservation of tissue structure and function.
Biochemical and Physiological Effects:
PAPP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, as well as the migration and invasion of cancer cells. PAPP has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In addition, PAPP has been found to have potential applications in the treatment of cardiovascular disease, as it can inhibit the breakdown of extracellular matrix proteins in the arterial wall.
实验室实验的优点和局限性
The advantages of using PAPP in lab experiments include its ability to inhibit metalloproteinases, its potential applications in the treatment of cancer and cardiovascular disease, and its anti-inflammatory effects. However, there are also limitations to using PAPP in lab experiments. For example, PAPP may have off-target effects, and its use may be limited by its toxicity and potential side effects.
未来方向
There are many potential future directions for research on PAPP. One area of research could focus on optimizing the synthesis method to produce PAPP with even higher yields and purity. Another area of research could focus on further elucidating the mechanism of action of PAPP, and identifying potential off-target effects. Additionally, future research could explore the potential use of PAPP in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
合成方法
The synthesis of PAPP involves the reaction of piperazine with 3-phenyl-2-propen-1-ol, followed by the reaction of the resulting compound with acetic anhydride. The final product is 2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide. This synthesis method has been extensively studied and optimized to produce high yields of PAPP with high purity.
科学研究应用
PAPP has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an inhibitor of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. PAPP has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells.
属性
IUPAC Name |
2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-15(19)13-18-11-9-17(10-12-18)8-4-7-14-5-2-1-3-6-14/h1-7H,8-13H2,(H2,16,19)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGRWCOPMPGQCI-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]aniline](/img/structure/B5369742.png)


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5369761.png)
![N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5369792.png)

![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5369812.png)
![dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)

![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)

![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![methyl 4-[5-({ethyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5369853.png)